1-Isoquinolinecarbonitrile, 8-methyl-

Description

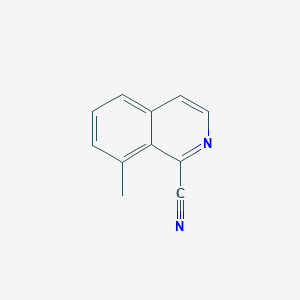

1-Isoquinolinecarbonitrile, 8-methyl- (C₁₁H₈N₂), is a substituted isoquinoline derivative featuring a cyano group at position 1 and a methyl group at position 8 of the isoquinoline ring. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, including antimicrobial and antitumor effects . The methyl group at position 8 likely enhances lipophilicity and steric effects, influencing reactivity and biological interactions compared to the parent compound, 1-isoquinolinecarbonitrile (C₁₀H₆N₂; CAS 1198-30-7) .

Properties

IUPAC Name |

8-methylisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-3-2-4-9-5-6-13-10(7-12)11(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYCSRQQWHZOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isoquinolinecarbonitrile, 8-methyl- can be achieved through several routes. One common method involves the reaction of isoquinoline with a suitable nitrile source under specific conditions. For example, phosphoryl chloride in chloroform can be added to a solution of the requisite carbaldoxime in chloroform under ice-cooling. The mixture is then heated under reflux, treated with iced water, and the resulting precipitate is filtered off. The filtrate is basified with ammonia and then extracted with chloroform to give the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isoquinolinecarbonitrile, 8-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogens may produce halogenated derivatives, while reduction with hydrogen may yield amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1-Isoquinolinecarbonitrile derivatives are significant in drug discovery, particularly for their potential as antitumor agents. Studies have shown that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the isoquinoline structure can enhance biological activity and selectivity towards cancer cells.

- Case Study : A study published in the journal Molecules highlights the synthesis of novel isoquinoline derivatives that showed promising results against breast cancer cell lines. These derivatives were synthesized from 1-isoquinolinecarbonitrile and demonstrated IC50 values indicating effective inhibition of cell proliferation .

Catalysis

Catalytic Applications

The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse catalytic processes, including the formation of oxazolines and other nitrogen-containing heterocycles.

- Case Study : In a recent publication, researchers demonstrated the use of 1-isoquinolinecarbonitrile with zinc triflate as a catalyst to form chiral oxazolines. The resulting compounds exhibited high enantioselectivity, showcasing the compound's utility in asymmetric synthesis . This method provides a versatile approach for synthesizing complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Isoquinolinecarbonitrile, 8-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-methyl-1-isoquinolinecarbonitrile with structurally related compounds:

Key Observations :

- Substituent Effects: The 8-methyl group in isoquinoline derivatives increases molecular weight by ~14 g/mol compared to the parent compound.

- Solubility and Lipophilicity : The 8-methoxy analog () exhibits higher polarity than the methyl derivative, improving aqueous solubility. In contrast, the 8-methyl group enhances lipophilicity, which may improve membrane permeability in drug design .

- Synthetic Accessibility: Synthesis of 1-isoquinolinecarbonitrile () involves cyclization of N-oxides with methyl cyanide. Introducing an 8-methyl group would require regioselective alkylation or the use of pre-substituted starting materials, as seen in the synthesis of dimethoxy-substituted intermediates ().

Q & A

Q. What are the common synthetic routes for preparing 8-methyl-1-isoquinolinecarbonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: 8-Methyl-1-isoquinolinecarbonitrile can be synthesized via functionalization of pre-existing quinoline derivatives. A typical approach involves introducing the nitrile group at the 1-position through nucleophilic substitution or cyanation reactions. For example, using halogenated precursors (e.g., 8-methyl-1-chloroisoquinoline) with cyanide sources (e.g., CuCN or NaCN) under reflux conditions in polar aprotic solvents like DMF. Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.

- Catalyst selection : Transition metals like palladium or copper improve regioselectivity .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity. Yield improvements (from ~40% to >60%) are achievable by adjusting stoichiometry (e.g., excess cyanide) and reaction time (8–12 hours) .

Q. How can spectroscopic techniques confirm the structure and purity of 8-methyl-1-isoquinolinecarbonitrile?

Methodological Answer:

- NMR : NMR reveals aromatic proton signals (δ 7.5–9.0 ppm) and methyl group resonance (δ ~2.6 ppm, singlet). NMR confirms the nitrile carbon (δ ~115 ppm) and quaternary carbons in the isoquinoline ring .

- IR : A sharp peak at ~2220 cm confirms the C≡N stretch. Additional peaks for C=C (1600–1450 cm) and C-H (aromatic, ~3050 cm) are observed .

- Mass Spectrometry : ESI-MS or EI-MS shows the molecular ion peak ([M+H]) at m/z 169.1 (calculated for CHN). Fragmentation patterns (e.g., loss of CN group) validate the structure .

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for 8-methyl-1-isoquinolinecarbonitrile derivatives?

Methodological Answer: Crystallographic inconsistencies (e.g., bond length discrepancies or disorder in the unit cell) are addressed via:

- High-resolution data collection : Using synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts. For example, resolving disorder in the methyl group’s orientation by refining occupancy factors .

- Density functional theory (DFT) validation : Comparing experimental bond lengths/angles (e.g., C8–N1 = 1.34 Å) with computational models to identify outliers .

- Twinned crystal correction : Applying software like TWINABS to deconvolute overlapping reflections in triclinic systems (space group P1) .

- Hydrogen bonding analysis : Identifying π-π stacking (3.5–4.0 Å) or N–H···O interactions to explain packing anomalies .

Q. How can SAR studies evaluate the biological activity of 8-methyl-1-isoquinolinecarbonitrile derivatives in anticancer research?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 5-position enhances cytotoxicity by increasing electrophilicity. For example, 5-fluoro derivatives show IC values <10 μM in MCF-7 cells .

- Bioisosteric replacement : Replacing the nitrile with a carbonyl group retains activity but alters solubility (logP reduced by ~0.5 units) .

- In vitro assays : Standardized protocols (e.g., MTT assay) compare derivatives against cancer cell lines. Dose-response curves (0.1–100 μM) and selectivity indices (normal vs. cancer cells) are critical .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to targets like topoisomerase II. Key interactions include π-stacking with Phe residues and hydrogen bonds to catalytic aspartate .

Q. What experimental designs mitigate challenges in synthesizing 8-methyl-1-isoquinolinecarbonitrile derivatives with heterocyclic substituents?

Methodological Answer: Challenges like low solubility or competing side reactions are addressed by:

- Microwave-assisted synthesis : Accelerating reactions (e.g., cyclocondensation with thiophene) from 24 hours to 30 minutes, improving yields by 15–20% .

- Protecting groups : Using tert-butoxycarbonyl (Boc) to shield reactive amines during nitrile introduction. Deprotection with TFA/CHCl (1:4) restores functionality .

- Solvent optimization : DMSO enhances solubility of polar intermediates, while toluene minimizes byproducts in Friedel-Crafts reactions .

Q. How can computational modeling predict the photophysical properties of 8-methyl-1-isoquinolinecarbonitrile-based fluorophores?

Methodological Answer:

- TD-DFT calculations : Predict absorption/emission wavelengths (e.g., λ ~450 nm) by analyzing HOMO-LUMO gaps. Basis sets like 6-31G(d) balance accuracy and computational cost .

- Solvatochromism studies : Correlate calculated dipole moments with experimental Stokes shifts in solvents of varying polarity (e.g., hexane vs. ethanol) .

- Fluorescence quenching assays : Simulate interactions with metal ions (e.g., Zn) to design turn-on probes. Binding energy calculations (<−20 kcal/mol) indicate strong affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.